molecular formula C24H25N5 B2406819 5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900266-19-5

5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2406819
CAS No.: 900266-19-5
M. Wt: 383.499
InChI Key: KHAAJEPLPAQLTD-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One of the primary applications of pyrazolopyrimidine derivatives is in the development of anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that were evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as their 5-lipoxygenase inhibition activities. The study found that certain compounds exhibited promising cytotoxic and anti-inflammatory properties, indicating the potential of these derivatives in cancer and inflammation-related research (Rahmouni et al., 2016).

Antimicrobial Activity

Another significant area of research involves the antimicrobial properties of pyrazolopyrimidine derivatives. Kaping et al. (2020) developed a series of antipyrinyl-pyrazolopyrimidines and evaluated their anti-inflammatory and anti-cancer activities. The study emphasized the compound's structural integrity through spectral and analytical data, including X-ray crystallography, which helps in understanding the compound's interaction with biological targets (Kaping et al., 2020).

Enzyme Inhibition

Pyrazolopyrimidine derivatives have also been explored for their enzyme inhibitory activities. The synthesis and evaluation of novel pyrazole and pyrimidine derivatives by Farag and Fahim (2019) demonstrated excellent in vitro antitumor, antimicrobial, and antioxidant activities. This study highlights the compound's versatility in inhibiting various biological pathways, which is crucial for the development of new therapeutic agents (Farag & Fahim, 2019).

Antifungal and Anthelmintic Activities

The anthelmintic in vitro activity against Nippostrongylus brasiliensis of new pyrazolopyrimidines showcases the potential of these compounds in treating parasitic infections. Quiroga et al. (1999) synthesized several pyrazolopyrimidines and found moderate anthelmintic activities, suggesting their potential application in the development of new antiparasitic drugs (Quiroga et al., 1999).

RNA Polymerase Inhibitory Activity

The antimicrobial activity and evaluation as RNA polymerase inhibitors of novel pyrazolopyrimidines highlight the potential of these compounds in treating bacterial infections. Abdallah and Elgemeie (2022) synthesized novel derivatives and conducted molecular docking studies along with RNA polymerase inhibitory activity measurements. Their findings indicate that these compounds have promising applications in antimicrobial therapy, especially against resistant strains (Abdallah & Elgemeie, 2022).

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-19(2)26-23-22(20-9-5-3-6-10-20)17-25-29(23)24(18)28-15-13-27(14-16-28)21-11-7-4-8-12-21/h3-12,17H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAAJEPLPAQLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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